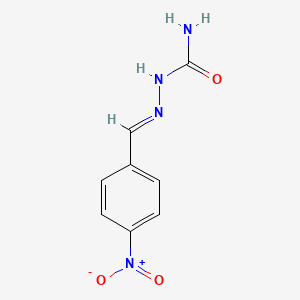

(5-methyl-1H-tetrazol-1-yl)acetic acid

説明

“(5-methyl-1H-tetrazol-1-yl)acetic acid” is a compound that appears as a solid or liquid . It is used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections . It may also be used as a bifunctional ligand for the synthesis of novel copper (II) and nickel (II) complexes .

Synthesis Analysis

The synthesis of “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be achieved by the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . A derivative of this compound, 2-methyl-5-(tetrazol-1-yl)tetrazole, can be obtained by this method starting from 5-amino-2-methyl-tetrazole .Molecular Structure Analysis

The molecular formula of “(5-methyl-1H-tetrazol-1-yl)acetic acid” is C4H6N4O2 . The structure of this compound is planar, which favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .Physical And Chemical Properties Analysis

“(5-methyl-1H-tetrazol-1-yl)acetic acid” has a molecular weight of 142.116 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 459.3±24.0 °C at 760 mmHg, and a flash point of 231.6±22.9 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Molecules

Tetrazoles are known for their bioisosterism with carboxylic acid groups, making them valuable in drug design. The compound “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be utilized to synthesize molecules that have potential medicinal properties. Its tetrazole ring mimics the carboxylate ion, often leading to enhanced bioavailability and metabolic stability .

Agricultural Chemistry: Development of Agrochemicals

The tetrazole moiety is instrumental in the development of agrochemicals due to its structural similarity to natural plant hormones. This compound could be used to synthesize novel growth regulators or pesticides, contributing to increased agricultural productivity .

Material Science: Creation of Energetic Materials

Tetrazoles are known for their high nitrogen content, which is a desirable feature in energetic materials. “(5-methyl-1H-tetrazol-1-yl)acetic acid” could serve as a precursor for the synthesis of new compounds with potential applications in propellants or explosives .

Chemical Synthesis: Eco-Friendly Catalysts

The acidic nature of tetrazoles allows them to act as catalysts in various chemical reactions. This particular compound could be explored for its use in promoting eco-friendly synthesis processes, such as those requiring mild conditions and non-toxic byproducts .

Biochemistry: DNA Synthesis

Dilute solutions of tetrazoles, including derivatives like “(5-methyl-1H-tetrazol-1-yl)acetic acid,” are used in the synthesis of DNA. The compound can activate nucleotides, facilitating the formation of phosphodiester bonds crucial for DNA chain assembly .

Pharmaceutical Chemistry: Peptoid Synthesis

Peptoids are peptide mimics that have gained attention for their therapeutic potential. The tetrazole group in “(5-methyl-1H-tetrazol-1-yl)acetic acid” can be incorporated into peptoids, enhancing their stability and biological activity. This application is particularly relevant in the design of novel drug candidates .

Analytical Chemistry: Metal Ion Detection

Due to the ability of tetrazoles to form stable complexes with metal ions, this compound could be used in the development of sensors or assays for the detection of metal ions, which is crucial in environmental monitoring and industrial processes .

Organic Electronics: Semiconducting Materials

The electron-rich nature of the tetrazole ring makes it a candidate for use in organic semiconductors. “(5-methyl-1H-tetrazol-1-yl)acetic acid” could be a building block for organic electronic devices, potentially leading to advancements in this rapidly evolving field .

Safety and Hazards

作用機序

Target of Action

Tetrazoles and their derivatives are known to play a significant role in medicinal and pharmaceutical applications . They often serve as metabolism-resistant isosteric replacements for carboxylic acids .

Mode of Action

The mode of action of (5-methyl-1H-tetrazol-1-yl)acetic acid involves its interaction with its targets, leading to various biochemical changes. Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that they may have unique pharmacokinetic properties that contribute to their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-methyl-1H-tetrazol-1-yl)acetic acid. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They can also react vigorously when exposed to shock, fire, and heat on friction . Therefore, the environment in which this compound is used or stored can significantly impact its stability and efficacy.

特性

IUPAC Name |

2-(5-methyltetrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-5-6-7-8(3)2-4(9)10/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGRTPHVXPNNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408105 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-1H-tetrazol-1-yl)acetic acid | |

CAS RN |

21743-55-5 | |

| Record name | (5-methyl-1H-tetrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1H-tetrazole-1-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)

![N-{4-[(hydroxyimino)methyl]phenyl}acetamide](/img/structure/B1310400.png)